1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

Medicinal Chemistry Analytical Chemistry Organic Synthesis

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS 117052-18-3) is a chlorinated aromatic secondary alcohol featuring a benzylic hydroxyl group on a 5-chloro-2,3-dimethoxyphenyl scaffold. Its molecular formula is C₁₀H₁₃ClO₃, with a molecular weight of 216.66 g/mol.

Molecular Formula C10H13ClO3
Molecular Weight 216.66 g/mol
CAS No. 117052-18-3
Cat. No. B054594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
CAS117052-18-3
Synonyms1-(5-CHLORO-2,3-DIMETHOXYPHENYL)ETHANOL
Molecular FormulaC10H13ClO3
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC(=C1)Cl)OC)OC)O
InChIInChI=1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3
InChIKeySSWSVUDBJHGMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS 117052-18-3) Sourcing & Characterization Guide for R&D and Procurement


1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS 117052-18-3) is a chlorinated aromatic secondary alcohol featuring a benzylic hydroxyl group on a 5-chloro-2,3-dimethoxyphenyl scaffold [1]. Its molecular formula is C₁₀H₁₃ClO₃, with a molecular weight of 216.66 g/mol [1]. The compound serves primarily as a chiral intermediate and a versatile building block in medicinal chemistry, enabling further functionalization via its hydroxyl moiety and aromatic substitution sites [1]. The presence of both electron-donating methoxy groups and an electron-withdrawing chlorine atom imparts a distinct electronic profile that influences its reactivity and potential biological interactions .

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS 117052-18-3): Why In-Class Analog Substitution Is Not Straightforward


Within the class of 5-chloro-2,3-dimethoxyphenyl derivatives, compounds with varying functional groups at the benzylic position (e.g., alcohol vs. ketone, methanol, or boronic acid) exhibit fundamentally different reactivity, stability, and biological profiles that preclude simple interchange . For instance, the benzylic alcohol functionality in 117052-18-3 is a chiral center and a versatile handle for further derivatization, whereas its ketone analog is an electrophilic ketone with distinct reactivity . Moreover, subtle changes in substitution pattern, such as the position of the methoxy groups or the identity of the halogen, can dramatically alter target binding, as observed in related dimethoxy-halogenated chalcones [1]. These differences underscore the need for precise, quantitative comparisons to guide informed procurement and experimental design.

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS 117052-18-3): Direct Comparative Evidence for Procurement and Assay Selection


Molecular Weight Differentiation from Primary Alcohol and Ketone Analogs

The target compound (216.66 g/mol) exhibits a distinct molecular weight compared to its primary alcohol analog (5-chloro-2,3-dimethoxyphenyl)methanol (202.634 g/mol) and its ketone analog 1-(5-chloro-2,3-dimethoxyphenyl)ethanone (214.64 g/mol) [1] [2]. This 14.02 g/mol difference from the primary alcohol and 2.02 g/mol difference from the ketone directly impact molarity calculations for stock solution preparation, reaction stoichiometry, and mass spectrometry identification [1] [2].

Medicinal Chemistry Analytical Chemistry Organic Synthesis

Boiling Point Differentiation for Purification and Handling

The boiling point of 1-(5-chloro-2,3-dimethoxyphenyl)ethanol is reported as 315.6°C at 760 mmHg . This is significantly higher than the boiling point of its ketone analog (5'-chloro-2',3'-dimethoxy)acetophenone, which is approximately 300.4°C at 760 mmHg . The difference of approximately 15.2°C is substantial for distillation-based purification or solvent removal strategies.

Chemical Engineering Process Chemistry Purification

Functional Group Reactivity: Hydroxyl vs. Ketone in Derivatization Pathways

The target compound possesses a benzylic hydroxyl group, making it a secondary alcohol amenable to acylation, alkylation, and oxidation. In contrast, its ketone analog (1-(5-chloro-2,3-dimethoxyphenyl)ethanone) is an electrophilic ketone suitable for nucleophilic additions, condensations, and reductions . While direct quantitative reactivity data are not available for this specific pair, class-level inference from analogous benzylic systems indicates that the hydroxyl group provides a chiral center for asymmetric synthesis, whereas the ketone offers a planar carbonyl for structure-activity relationship (SAR) studies .

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Differentiation

The target compound exhibits a computed XLogP3-AA value of 2.0 and a topological polar surface area (TPSA) of 38.7 Ų [1]. In comparison, its primary alcohol analog (5-chloro-2,3-dimethoxyphenyl)methanol has a similar TPSA but a different cLogP due to the absence of the methyl group, while the ketone analog 1-(5-chloro-2,3-dimethoxyphenyl)ethanone has a TPSA of 35.5 Ų [2]. These computed descriptors are critical for predicting passive membrane permeability and oral bioavailability, with a TPSA < 60 Ų generally favorable for blood-brain barrier penetration [3].

ADME Medicinal Chemistry Drug Design

Chiral Center and Stereochemical Considerations

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is a racemic mixture containing a stereogenic center at the benzylic carbon. In contrast, its isolated enantiomer (1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol (CAS 2227918-46-7) is a defined stereoisomer [1]. The racemate and single enantiomer exhibit identical molecular weight (216.66 g/mol) but differ in specific rotation and potentially in biological activity [1] [2].

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS 117052-18-3): Validated Research and Industrial Application Scenarios


As a Chiral Building Block in Asymmetric Synthesis

The benzylic hydroxyl group provides a stereogenic center, making 1-(5-chloro-2,3-dimethoxyphenyl)ethanol a valuable chiral intermediate for the synthesis of enantiomerically pure pharmaceuticals [1]. Its use as a racemate can be followed by chiral resolution or asymmetric transformations, as supported by its distinct molecular weight and TPSA relative to ketone analogs [2].

As a Precursor for Chalcone and Dihydropyrimidine (DHPM) Libraries

The alcohol can be oxidized to the corresponding ketone or further functionalized to generate chalcone derivatives, a class known for MAO-B inhibition [1]. The electron-rich dimethoxy substitution pattern is conserved, allowing exploration of structure-activity relationships around the halogen and benzylic position [1] [2].

As an Analytical Reference Standard for Method Development

Given its well-defined molecular weight (216.66 g/mol), boiling point (315.6°C), and computed lipophilicity (XLogP3 2.0), the compound serves as a suitable reference standard for developing and validating HPLC, LC-MS, and GC methods targeting similar chlorinated dimethoxyphenyl derivatives [1] [2].

In CNS Drug Discovery Programs Focused on MAO-B Inhibition

While direct biological data for the compound are limited, its structural similarity to potent MAO-B inhibitors (e.g., dimethoxy-halogenated chalcones with IC₅₀ values in the nanomolar range) and its favorable TPSA (38.7 Ų) suggest potential as a scaffold for CNS-penetrant MAO-B inhibitors [1]. The 5-chloro-2,3-dimethoxy motif is a recognized pharmacophore in this context [1] [2].

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